molecular formula C18H12FNO2 B3105502 9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid CAS No. 1536-29-4

9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid

Cat. No. B3105502
CAS RN: 1536-29-4
M. Wt: 293.3 g/mol
InChI Key: DHPOTFFYENMTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Structure : It possesses a π-conjugated planar structure, which contributes to its unique properties .

Scientific Research Applications

Environmental Impact and Alternatives

The transition to replace long-chain perfluoroalkyl carboxylic acids and their precursors highlights the environmental concerns associated with fluorinated compounds. These substances, which include 9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid, have been utilized in various industrial and consumer products due to their unique properties. However, the environmental persistence and potential health risks of these fluorinated alternatives are not fully understood, necessitating further research to assess their safety and develop safer alternatives (Wang et al., 2013).

Microbial Degradation

The environmental biodegradability of polyfluoroalkyl chemicals, which include 9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid, has been a subject of study. These compounds can break down into perfluoroalkyl carboxylic and sulfonic acids, such as PFOA and PFOS, in the environment. Research into microbial degradation pathways, half-lives, and the potential for defluorination is crucial for understanding the environmental fate of these substances and mitigating their impacts (Liu & Mejia Avendaño, 2013).

Cancer Research and Chemotherapy

In the field of cancer research, the design and evaluation of metal(II) 2-fluorobenzoate complexes, which share a structural relation to 9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid, have shown potential for future research. These complexes exhibit a variety of structural forms and have implications for their use in materials science and potential biological applications, highlighting the importance of further exploration in this area (Öztürkkan & Necefoğlu, 2022).

Diagnostic Imaging in Gliomas

Clinical PET research in gliomas has utilized fluorine-based compounds for diagnosis and therapy planning. Fluorinated pyrimidines, similar in their use of fluorine to 9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid, play a crucial role in targeting specific biological markers for improved treatment outcomes. This underscores the significance of fluorinated compounds in enhancing the precision of cancer treatment through diagnostic imaging (Herholz, 2017).

properties

IUPAC Name

9-fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FNO2/c19-11-6-8-15-14(9-11)16(18(21)22)13-7-5-10-3-1-2-4-12(10)17(13)20-15/h1-4,6,8-9H,5,7H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPOTFFYENMTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=C(C=CC(=C3)F)N=C2C4=CC=CC=C41)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
Reactant of Route 2
9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
Reactant of Route 3
9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
Reactant of Route 4
9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
Reactant of Route 5
9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
Reactant of Route 6
9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid

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